1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea
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Overview
Description
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is a complex organic compound known for its unique structural features and potential applications in various fields. The compound contains a sulfamoylphenyl group and a trifluoromethyl-benzodioxolyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the sulfamoylphenyl intermediate: This step involves the reaction of a suitable phenylamine derivative with sulfamoyl chloride under controlled conditions.
Synthesis of the trifluoromethyl-benzodioxolyl intermediate: This involves the trifluoromethylation of a benzodioxole derivative using reagents such as trifluoromethyl phenyl sulfone.
Coupling of intermediates: The final step involves the coupling of the sulfamoylphenyl and trifluoromethyl-benzodioxolyl intermediates under specific conditions to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea involves its interaction with specific molecular targets and pathways. The sulfamoyl and trifluoromethyl groups play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]amine: Similar structure but with an amine group instead of a urea group.
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]sulfonamide: Contains a sulfonamide group instead of a urea group.
Uniqueness: 1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea is unique due to the presence of both sulfamoyl and trifluoromethyl-benzodioxolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O5S/c16-14(17,18)15(25-10-6-2-3-7-11(10)26-15)21-13(22)20-9-5-1-4-8-12(9)27(19,23)24/h1-8H,(H2,19,23,24)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYVJABHRDJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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